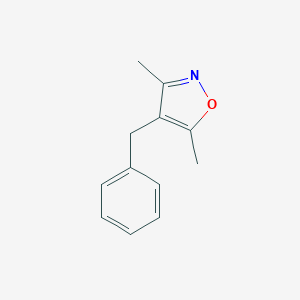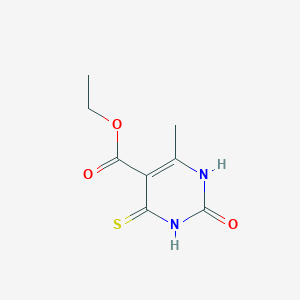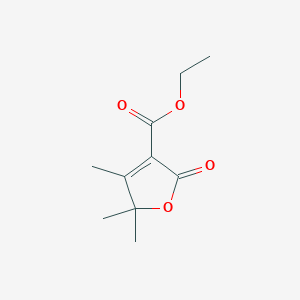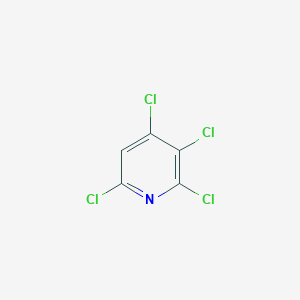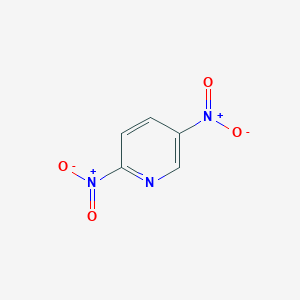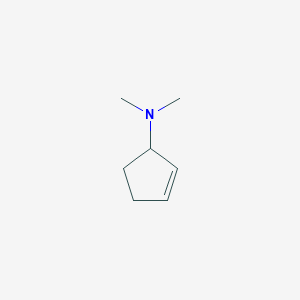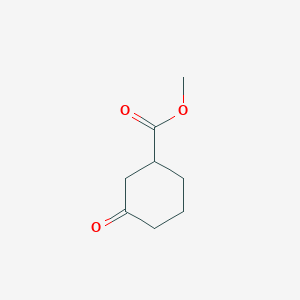
3-オキソシクロヘキサンカルボン酸メチル
概要
説明
Methyl 3-oxocyclohexanecarboxylate (MOC) is an organic compound that is synthesized from the reaction between methyl 3-oxocyclohexane carboxylic acid and an alcohol. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and other fine chemicals. MOC has been used in a number of scientific research applications, including biochemical and physiological studies, due to its unique properties.
科学的研究の応用
有機合成中間体
3-オキソシクロヘキサンカルボン酸メチルは、有機合成において汎用性の高い中間体として機能します。その構造はさまざまな化学変換を可能にし、複雑な有機分子の構築のための貴重なビルディングブロックとなります。 例えば、ケトン基の存在により求核付加反応を起こすことができ、医薬品や農薬の開発に不可欠なアルコールやアミンの合成を可能にします .
触媒制御ラクトン化
触媒の分野では、この化合物はジカルボン酸の触媒制御部位選択的ラクトン化に使用されてきました。このプロセスは、メチレンC–H結合を選択的に活性化し、ガンマ-およびデルタ-ラクトンを生成することにより重要です。 これらのラクトンは、天然物や医薬品の合成に不可欠です .
Safety and Hazards
“Methyl 3-oxocyclohexanecarboxylate” should be handled with care. It is advised to avoid formation of dust and aerosols . It should be stored in a well-ventilated place .
Relevant Papers One relevant paper is “The Baeyer-Villiger oxidation of alkyl oxocyclohexanecarboxylates” by A. J. Hubert and P. S. Starcher . The paper discusses the Baeyer-Villiger oxidation of methyl 3- and 4-oxocyclohexanecarboxylates .
作用機序
Mode of Action
As a derivative of cyclohexanone, it may share some of the biological activities of its parent compound. Cyclohexanone and its derivatives are often used in organic synthesis, particularly in the production of nylon and other polymers .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxocyclohexanecarboxylate are currently unknown . In general, cyclohexanone and its derivatives can undergo various chemical reactions, including oxidation and reduction, which could potentially affect various biochemical pathways if these reactions occur in biological systems .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, and it’s soluble in water . These properties could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of Methyl 3-oxocyclohexanecarboxylate . For instance, its storage temperature should be dry and at room temperature .
特性
IUPAC Name |
methyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEFSJWFUPHVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340613 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-83-9 | |
| Record name | Methyl 3-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?
A1: Chiral molecules, like methyl 3-oxocyclohexanecarboxylate, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of methyl 3-oxocyclohexanecarboxylate [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].
Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of methyl 3-oxocyclohexanecarboxylate?
A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral methyl 3-oxocyclohexanecarboxylate and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

